2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Overview
Description
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,3,5]triazine core, a 4-fluorophenyl group, and a 2-ethylpiperidin-1-yl substituent. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps, including the formation of the pyrazolo[1,5-a][1,3,5]triazine core, the introduction of the 4-fluorophenyl group, and the attachment of the 2-ethylpiperidin-1-yl substituent. The following is a general synthetic route:
Formation of the Pyrazolo[1,5-a][1,3,5]triazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and triazine precursors, under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is introduced to the pyrazolo[1,5-a][1,3,5]triazine core.
Attachment of the 2-Ethylpiperidin-1-yl Substituent: This step involves the nucleophilic substitution of a suitable leaving group with 2-ethylpiperidine, followed by oxidation to form the oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives at the 4-fluorophenyl group.
Scientific Research Applications
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- **2-{[2-(2-propylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-bromophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Uniqueness
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is unique due to the presence of the 4-fluorophenyl group, which can impart specific electronic and steric properties. Additionally, the 2-ethylpiperidin-1-yl substituent may influence the compound’s biological activity and pharmacokinetic properties, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H22FN5O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-(4-fluorophenyl)-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C20H22FN5O2S/c1-2-15-5-3-4-10-25(15)17(27)12-29-19-23-18-16(11-22-26(18)20(28)24-19)13-6-8-14(21)9-7-13/h6-9,11,15H,2-5,10,12H2,1H3,(H,23,24,28) |
InChI Key |
SRHJARVRFLONLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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